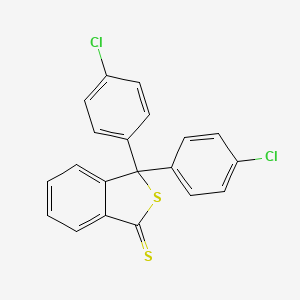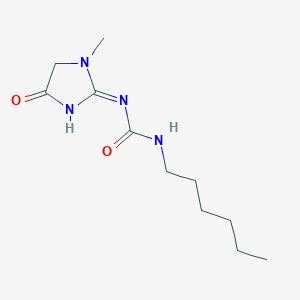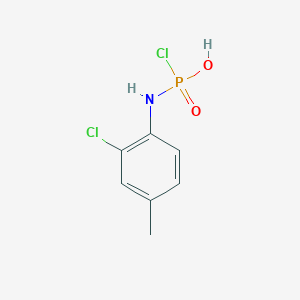![molecular formula C17H20N2O3S B14365748 N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90234-25-6](/img/structure/B14365748.png)
N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a methyl group, a phenyl group, and a propane-2-sulfonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting benzoic acid with an appropriate amine under acidic conditions.
Substitution Reactions: The benzamide core is then subjected to substitution reactions to introduce the methyl and phenyl groups. This can be achieved using methylating and phenylating agents under controlled conditions.
Introduction of the Propane-2-sulfonylamino Group: The final step involves the introduction of the propane-2-sulfonylamino group through a sulfonylation reaction. This is typically carried out using propane-2-sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Substituted benzamides with various functional groups
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor. It is used in studies related to enzyme kinetics and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects. It is also studied for its role in drug delivery systems.
Industry: Utilized in the development of specialty chemicals and materials. It is used in the formulation of coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and proteins, inhibiting their activity. This inhibition is achieved through the formation of stable complexes with the active sites of the target molecules. The pathways involved include modulation of enzyme activity, alteration of protein conformation, and disruption of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-phenylbenzamide: Lacks the propane-2-sulfonylamino group, resulting in different chemical properties and reactivity.
N-Phenyl-N-methylbenzamide: Similar structure but without the sulfonyl group, leading to variations in biological activity.
N-Methyl-N-phenyl-3-aminobenzamide: Contains an amino group instead of the sulfonylamino group, affecting its chemical behavior and applications.
Uniqueness
N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide is unique due to the presence of the propane-2-sulfonylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for forming stable complexes with molecular targets. The combination of these features makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
90234-25-6 |
|---|---|
Molekularformel |
C17H20N2O3S |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
N-methyl-N-phenyl-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C17H20N2O3S/c1-13(2)23(21,22)18-15-9-7-8-14(12-15)17(20)19(3)16-10-5-4-6-11-16/h4-13,18H,1-3H3 |
InChI-Schlüssel |
POANXDCDYNKNNT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)N(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


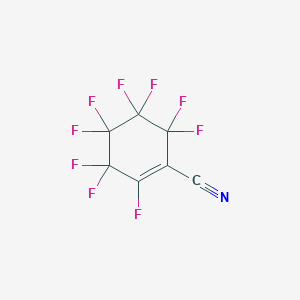
![1,4,4-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14365679.png)
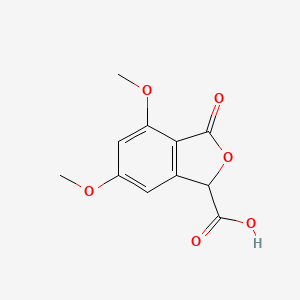
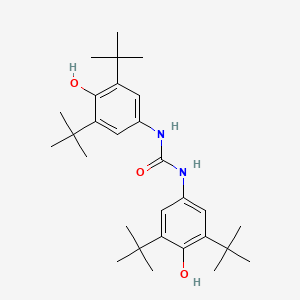
![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)
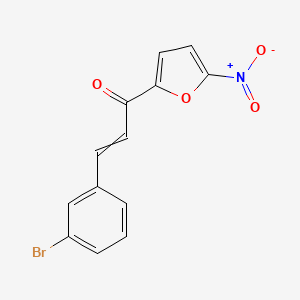
![2,6-Bis[(4-nitrosophenyl)methylidene]cyclohexan-1-one](/img/structure/B14365710.png)
![{[1-(But-2-en-2-yl)cyclopropyl]oxy}(trimethyl)silane](/img/structure/B14365726.png)
methanone](/img/structure/B14365733.png)
![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
